Pan-Coronavirus Mpro Inhibition: Polycarpine (hydrochloride) Demonstrates Nanomolar Potency Across SARS-CoV-2 and PEDV Proteases
Polycarpine (hydrochloride) functions as a broad-spectrum, pan-inhibitor of coronavirus main protease (Mpro), exhibiting potent inhibitory activity against both betacoronavirus SARS-CoV-2 Mpro and alphacoronavirus PEDV Mpro. This dual-coronavirus activity profile distinguishes polycarpine from many single-target Mpro inhibitors [1]. In Vero-E6 cells, pretreatment with polycarpine (1a) inhibited multiplication of both SARS-CoV-2 and PEDV, confirming functional antiviral efficacy beyond enzymatic inhibition [2].
| Evidence Dimension | Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | SARS-CoV-2 Mpro: IC50 = 30.0 ± 2.5 nM; PEDV Mpro: IC50 = 0.12 ± 0.05 μM |
| Comparator Or Baseline | Typical reference Mpro inhibitors (e.g., GC-376) exhibit IC50 values in the 0.1–10 μM range; no direct head-to-head comparator data available for polycarpine in the same assay system |
| Quantified Difference | Polycarpine demonstrates sub-100 nM potency against SARS-CoV-2 Mpro, representing approximately 3- to 300-fold higher potency than many reported Mpro inhibitor leads |
| Conditions | Enzymatic assay using recombinant SARS-CoV-2 Mpro and PEDV Mpro; cellular validation in Vero-E6 cells |
Why This Matters
This dual-coronavirus potency profile establishes polycarpine (hydrochloride) as a validated pan-coronavirus Mpro inhibitor reference compound, essential for laboratories conducting comparative antiviral screening or developing broad-spectrum coronavirus therapeutics.
- [1] Zhang J, et al. An ascidian Polycarpa aurata-derived pan-inhibitor against coronaviruses targeting Mpro. Bioorg Med Chem Lett. 2024. View Source
- [2] Zhang J, et al. An ascidian Polycarpa aurata-derived pan-inhibitor against coronaviruses targeting Mpro. Bioorg Med Chem Lett. 2024. View Source
